molecular formula C15H15Cl2NS B8512682 5-[2-chloro-1-(2-chlorophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine

5-[2-chloro-1-(2-chlorophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine

Cat. No.: B8512682
M. Wt: 312.3 g/mol
InChI Key: VFVBIQNOXOKAIW-UHFFFAOYSA-N
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Description

5-[2-chloro-1-(2-chlorophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine is a synthetic organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[3,2-c]pyridine core with a 2-chloro-1-(2-chlorophenyl)ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-chloro-1-(2-chlorophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-c]pyridine ring system.

    Introduction of the 2-Chloro-1-(2-chlorophenyl)ethyl Group: This step involves the alkylation of the thieno[3,2-c]pyridine core with 2-chloro-1-(2-chlorophenyl)ethyl halide in the presence of a base such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[2-chloro-1-(2-chlorophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using reagents such as sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thienopyridine derivatives.

    Substitution: Substituted thienopyridine derivatives with various functional groups.

Scientific Research Applications

5-[2-chloro-1-(2-chlorophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[2-chloro-1-(2-chlorophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine Derivatives: Compounds with similar thieno[3,2-c]pyridine core structures.

    Chlorophenyl Derivatives: Compounds with similar 2-chloro-1-(2-chlorophenyl)ethyl substituents.

Uniqueness

5-[2-chloro-1-(2-chlorophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine is unique due to its specific combination of the thieno[3,2-c]pyridine core and the 2-chloro-1-(2-chlorophenyl)ethyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H15Cl2NS

Molecular Weight

312.3 g/mol

IUPAC Name

5-[2-chloro-1-(2-chlorophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine

InChI

InChI=1S/C15H15Cl2NS/c16-9-14(12-3-1-2-4-13(12)17)18-7-5-15-11(10-18)6-8-19-15/h1-4,6,8,14H,5,7,9-10H2

InChI Key

VFVBIQNOXOKAIW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1SC=C2)C(CCl)C3=CC=CC=C3Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-yl)ethanol (9.7 g, 33.1 mmol) in THF (280 mL) was added thionyl chloride (7.9 g, 66.2 mmol) drop-wise. The solution was stirred at room temperature for 1.5 h (monitored by TLC). The excess thionyl chloride was evaporated under reduced pressure. The residue was dissolved in CH2Cl2(200 mL), washed with saturated NaHCO3 solution (to pH=7), dried over Na2SO4, and concentrated under vacuum to provide 5-[2-chloro-1-(2-chlorophenyl)ethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (10.1 g, 98.1%) as a light yellow oil. 1H NMR (Field: 300 MHz, Solvent: CDCl3/TMS) δ (ppm): 7.63 (d, J=6.3 Hz, 1H), 7.36-7.22 (m, 3H), 7.05 (d, J=5.1 Hz, 1H), 6.70 (d, J=5.1 Hz, 1H), 5.62 (t, J=6.3, 1H), 3.71 (s, 2H), 3.10-3.07 (m, 2H), 2.95-2.91 (m, 2H), 2.86-2.84 (m, 2H). 13C NMR (Field: 75 MHz, Solvent: CDCl3/TMS) δ (ppm): 137.72, 133.43, 132.79, 129.56, 129.47, 129.00, 127.43, 125.31, 122.70, 64.37, 56.60, 53.24, 50.98, 25.24. MS (HR, GC-CI): Calculated for C15H15Cl2NS (MH)+: 312.0375. found 312.0349.
Name
2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-yl)ethanol
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One

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